Hypaconitine (Standard)

Description

BenchChem offers high-quality Hypaconitine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hypaconitine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

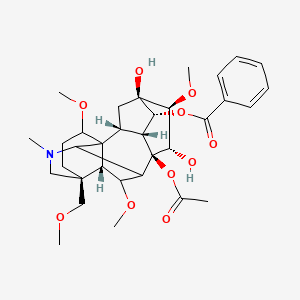

[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDOCHXHMJHKRW-WNDRHIBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)C56[C@H](CC[C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hypaconitine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaconitine (B608023) is a C19 diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine but are also notoriously toxic. This document provides a comprehensive technical overview of the multifaceted mechanism of action of Hypaconitine. It details its primary interaction with voltage-gated sodium channels and the subsequent cascade of intracellular events, including the disruption of calcium homeostasis and induction of apoptosis. Furthermore, this guide summarizes its diverse physiological effects, ranging from cardiotoxicity and neurotoxicity to its potential therapeutic applications as an analgesic and anti-inflammatory agent. Quantitative pharmacological data are presented for comparative analysis, and key experimental protocols are detailed for research and development purposes.

Primary Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The principal mechanism underlying the potent physiological effects of Hypaconitine is its action on voltage-gated sodium channels (Nav). Similar to other aconitine-type alkaloids, Hypaconitine binds with high affinity to site 2 on the open state of these channels.[1][2] This interaction induces a persistent activation of the sodium channels, preventing them from closing, which leads to a continuous influx of Na+ ions.[1][3]

This sustained influx causes a prolonged depolarization of the cell membrane in excitable tissues such as the myocardium, nerves, and muscles, rendering them refractory to further excitation.[1][3] This primary action is the root cause of its severe cardiotoxic and neurotoxic effects.[1][4]

Caption: Hypaconitine binds to open Nav channels, causing persistent activation and toxicity.

Disruption of Intracellular Calcium Homeostasis

A critical consequence of prolonged membrane depolarization is the severe disruption of intracellular calcium ([Ca²⁺]i) homeostasis. Hypaconitine has been shown to induce concentration-dependent rises in cytosolic Ca²⁺ in neuronal cells.[5][6] This elevation is achieved through a dual mechanism:

-

Calcium Release from Intracellular Stores: Hypaconitine triggers Ca²⁺ release from the endoplasmic reticulum (ER). This release is independent of the phospholipase C (PLC) pathway. The effect is abolished by thapsigargin, an inhibitor of the ER Ca²⁺ pump, confirming the ER as the source.[5]

-

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores activates store-operated Ca²⁺ channels on the plasma membrane, leading to a significant influx of extracellular Ca²⁺. This influx can be inhibited by SOCE modulators like 2-APB and SKF96365.[5]

Furthermore, the process of Ca²⁺ entry appears to be regulated by Protein Kinase C (PKC), as the PKC inhibitor GF109203X can inhibit the Hypaconitine-induced Ca²⁺ influx.[5] This sustained elevation in [Ca²⁺]i is a key contributor to Hypaconitine-induced cytotoxicity.[5][6]

Caption: Hypaconitine elevates cytosolic Ca2+ via ER release and store-operated entry.

Induction of Apoptosis and Modulation of Signaling Pathways

The cellular stress induced by ion imbalance, particularly calcium overload, ultimately triggers programmed cell death, or apoptosis. In cardiac cells, aconitine (B1665448) alkaloids, including Hypaconitine, activate the mitochondria-mediated intrinsic apoptotic pathway.[7][8] This involves:

-

Altering the Bcl-2/Bax Ratio: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]

-

Mitochondrial Dysfunction: Leading to the release of Cytochrome c from the mitochondria into the cytoplasm.[7]

-

Caspase Activation: Cytochrome c release initiates a caspase cascade, activating initiator caspase-9 and executioner caspase-3, which then cleave cellular substrates to execute cell death.[7][9]

Interestingly, the role of Hypaconitine in cell signaling can be context-dependent. While high concentrations are clearly cytotoxic, lower concentrations (62.5 to 250 ng/ml) have shown a protective effect in cardiac myocytes against apoptosis induced by oxidative stress (H₂O₂).[9] In this protective role, Hypaconitine was found to inhibit the activation of pro-apoptotic p38 MAPK and NF-κB signaling pathways that were triggered by H₂O₂.[9] This dual functionality highlights the complexity of its dose-dependent effects.

Caption: Hypaconitine induces apoptosis via the mitochondrial pathway and modulates stress kinases.

Quantitative Data Summary

The biological activities of Hypaconitine have been quantified across various experimental models. The following tables summarize key data for easy comparison.

Table 1: Receptor and Ion Channel Interactions

| Parameter | Target/System | Value | Species/Model | Reference |

|---|---|---|---|---|

| Ki | Site II, Voltage-Gated Na+ Channels | ~1.2 µM | Rat Synaptosomes | [2] |

| EC₅₀ | Enhancement of [Na⁺]i and [Ca²⁺]i | ~3 µM | Rat Synaptosomes |[2] |

Table 2: Pharmacological and Physiological Activity

| Parameter | Effect | Value / Dose | Species/Model | Reference |

|---|---|---|---|---|

| IC₅₀ | Neuromuscular Blockade | 118 nM | Mouse phrenic nerve-diaphragm | [10] |

| ED₅₀ | Analgesic (anti-nociceptive) | 0.1 mg/kg | Mouse (acetic acid writhing) | [10] |

| Effective Dose | Anti-inflammatory | 0.025 mg/kg | Mouse (carrageenan paw edema) |[10] |

Table 3: Cytotoxicity and Acute Toxicity Data

| Parameter | Effect | Value | Species/Model | Reference |

|---|---|---|---|---|

| LD₅₀ | Acute Toxicity | ~0.15 mg/kg | Mouse | [2] |

| LD₅₀ | Acute Toxicity | 1.9 mg/kg (s.c.) | Mouse | [10] |

| Effective Conc. | Cytotoxicity | 10-50 µmol/L | HCN-2 Neuronal Cells | [5] |

| Protective Conc. | Protection against H₂O₂ | 62.5 - 250 ng/mL | H9c2 Cardiac Myocytes |[9] |

Key Experimental Methodologies

The elucidation of Hypaconitine's mechanism of action relies on a range of established in vitro and ex vivo techniques. Detailed protocols for the most critical experiments are provided below.

Measurement of Cytosolic Ca²⁺ Concentration ([Ca²⁺]i) with Fura-2 AM

This protocol is used to measure changes in intracellular calcium levels in response to Hypaconitine treatment.

-

Cell Preparation: Culture cells (e.g., HCN-2) on glass coverslips to an appropriate confluency.

-

Dye Loading: Wash cells with a balanced salt solution (e.g., Tyrode's solution). Incubate cells with 3-5 µM Fura-2 acetoxymethyl (AM) ester in the same solution for 30-40 minutes at room temperature in the dark.

-

Washing: Wash the cells three times to remove extracellular Fura-2 AM.

-

Measurement: Mount the coverslip onto a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and record the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i.

-

Treatment: After establishing a stable baseline, perfuse the cells with a solution containing Hypaconitine at the desired concentration and record the change in the fluorescence ratio.

-

Calibration: At the end of the experiment, calibrate the Fura-2 signal using a Ca²⁺ ionophore (e.g., ionomycin) in the presence of a high Ca²⁺ solution, followed by a Ca²⁺-free solution containing a chelator (e.g., EGTA) to determine R_max and R_min for calculating absolute [Ca²⁺]i.

Cell Viability Assessment using WST-1 Assay

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Hypaconitine (e.g., 10-50 µM) and a vehicle control. Incubate for the desired period (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at 450 nm using a microplate reader. The background absorbance should be measured at 600-650 nm and subtracted.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with Hypaconitine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Caption: A typical workflow for studying the cellular effects of Hypaconitine in vitro.

Conclusion

The mechanism of action of Hypaconitine is complex, originating from its primary effect as a potent modulator of voltage-gated sodium channels. This initial interaction triggers a cascade of downstream events, most notably the disruption of intracellular calcium signaling and the activation of mitochondria-dependent apoptosis. While these actions are responsible for its significant toxicity, they also form the basis of its pharmacological activities, including analgesia and neuromuscular blockade. The dose-dependent and context-specific nature of its effects on signaling pathways like MAPK and NF-κB warrants further investigation. A thorough understanding of these multifaceted mechanisms is critical for both the clinical management of Aconitum poisoning and the potential development of novel therapeutics derived from this potent natural compound.

References

- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypaconitine - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. caymanchem.com [caymanchem.com]

Hypaconitine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaconitine (B608023), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent cardiotoxin (B1139618) and neurotoxin. Its toxicological effects are primarily mediated through its interaction with voltage-gated sodium channels (Nav). This technical guide provides an in-depth analysis of the current understanding of hypaconitine's effects on these critical ion channels. While specific quantitative data for hypaconitine are limited, this guide draws upon available information for structurally related Aconitum alkaloids, such as aconitine (B1665448), lappaconitine (B608462), and bulleyaconitine A, to infer its likely mechanisms of action. This document details the molecular interactions, effects on channel kinetics, relevant experimental protocols, and downstream signaling consequences of hypaconitine's activity, presenting the information in a structured format for researchers and drug development professionals.

Introduction

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[1] These channels are targets for a variety of naturally occurring toxins, including the alkaloids found in Aconitum species. Hypaconitine, along with aconitine and mesaconitine (B191843), is one of the primary toxic constituents of these plants.[2] The primary mechanism of toxicity for these alkaloids involves their binding to neurotoxin receptor site 2 on the α-subunit of the sodium channel.[3][4] This interaction leads to a persistent activation of the channels, causing membrane depolarization and preventing repolarization, which underlies the severe cardiotoxic and neurotoxic symptoms observed in aconite poisoning.[5][6]

Molecular Interaction with Voltage-Gated Sodium Channels

Hypaconitine, like other Aconitum alkaloids, is a lipid-soluble molecule that can access the binding site on the sodium channel from within the plasma membrane.[7] It binds with high affinity to the open state of the channel at neurotoxin receptor site 2, which is located within the inner pore of the channel, involving the S6 transmembrane segments of all four domains.[8][9] This binding allosterically modulates channel function, leading to a disruption of the normal gating mechanism.[4]

The consequences of this interaction include:

-

Persistent Activation: The channel is locked in an open or partially open state, leading to a continuous influx of sodium ions.[6]

-

Shift in Voltage-Dependence of Activation: The voltage threshold for channel activation is shifted to more hyperpolarized potentials, meaning the channel opens at voltages closer to the resting membrane potential.[10][11]

-

Inhibition of Inactivation: The fast inactivation process of the sodium channel is significantly slowed or inhibited, prolonging the duration of the sodium current.[12]

Quantitative Data on Aconitum Alkaloids' Effects on Voltage-Gated Sodium Channels

| Alkaloid | Channel Isoform | Parameter | Value | Cell Type | Reference |

| Lappaconitine | Nav1.7 | IC50 | 27.67 µmol/L (15.68–39.66 µmol/L) | HEK293 | [13][14][15] |

| Aconitine | Nav1.7 | IC50 | 59.30 µmol/L (52.07–66.53 µmol/L) | HEK293 | [15] |

| Bulleyaconitine A | Nav1.3 (resting) | IC50 | 995.6 ± 139.1 nM | HEK293 | [6][16] |

| Bulleyaconitine A | Nav1.7 (resting) | IC50 | 125.7 ± 18.6 nM | HEK293 | [6][16] |

| Bulleyaconitine A | Nav1.8 (resting) | IC50 | 151.2 ± 15.4 µM | ND7/23 | [6][16] |

| Bulleyaconitine A | Nav1.3 (inactivated) | IC50 | 20.3 ± 3.4 pM | HEK293 | [6][16] |

| Bulleyaconitine A | Nav1.7 (inactivated) | IC50 | 132.9 ± 25.5 pM | HEK293 | [6][16] |

| Bulleyaconitine A | Nav1.8 (inactivated) | IC50 | 18.0 ± 2.5 µM | ND7/23 | [6][16] |

Toxicity Data for Hypaconitine:

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 2.8 mg/kg | Mice | Oral | [17] |

Experimental Protocols

The primary technique for investigating the effects of compounds like hypaconitine on voltage-gated sodium channels is the whole-cell patch-clamp technique .[3][18][19] This electrophysiological method allows for the direct measurement of ion currents across the cell membrane while controlling the membrane voltage.

Whole-Cell Patch-Clamp Protocol for Assessing Hypaconitine's Effect on Nav Currents

This protocol is a representative methodology based on standard practices for studying Aconitum alkaloids.[16][20][21]

-

Cell Preparation:

-

HEK293 cells stably expressing the human Nav isoform of interest (e.g., Nav1.5, Nav1.7) are cultured under standard conditions.

-

Cells are passaged and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.

-

The cell is held at a holding potential of -120 mV.

-

Sodium currents are elicited by depolarizing voltage steps. A typical protocol to assess tonic block would be a 50 ms (B15284909) step to -20 mV from the holding potential.

-

To assess use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Hypaconitine is applied to the bath at varying concentrations.

-

The peak inward sodium current is measured before and after drug application to determine the percentage of inhibition.

-

Concentration-response curves are generated and fitted with the Hill equation to determine the IC50 value.

-

Changes in the voltage-dependence of activation and inactivation are determined by applying specific voltage protocols and fitting the data with the Boltzmann equation.

-

Signaling Pathways Affected by Hypaconitine

The persistent activation of voltage-gated sodium channels by hypaconitine leads to a sustained membrane depolarization. This primary event triggers a cascade of downstream signaling events, primarily driven by the disruption of intracellular ion homeostasis.

Calcium Overload and Excitotoxicity

The prolonged depolarization caused by hypaconitine opens voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium. Additionally, the increased intracellular sodium concentration can reverse the direction of the sodium-calcium exchanger (NCX), further contributing to calcium overload. This elevated intracellular calcium can activate various downstream effectors, including proteases, kinases, and phospholipases, ultimately leading to excitotoxicity and cell death, particularly in neurons.

Logical Relationship of Hypaconitine's Mechanism of Action

The mechanism of action of hypaconitine can be summarized in a logical progression from its molecular interaction with the sodium channel to the resulting cellular and physiological effects.

Conclusion

Hypaconitine exerts its potent toxic effects by targeting voltage-gated sodium channels, leading to their persistent activation. This action disrupts normal cellular excitability and ion homeostasis, culminating in severe cardiotoxicity and neurotoxicity. While specific quantitative data for hypaconitine remain to be fully elucidated, the study of related Aconitum alkaloids provides a strong framework for understanding its mechanism of action. Further research employing techniques such as patch-clamp electrophysiology on a wider range of sodium channel isoforms is necessary to fully characterize the pharmacological and toxicological profile of hypaconitine. This knowledge is crucial for the development of potential therapeutic applications, such as novel analgesics, as well as for the clinical management of aconite poisoning.

References

- 1. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Neurotoxins and their binding areas on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 14. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. homepages.gac.edu [homepages.gac.edu]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]

- 21. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxicity of Hypaconitine in Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaconitine (B608023), a C19-diterpenoid alkaloid and one of the primary toxic components of the Aconitum species, presents significant neurotoxic challenges. Understanding its mechanisms of cytotoxicity in neuronal cells is critical for both toxicological assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the cytotoxic effects of hypaconitine on various neuronal cell lines. It includes quantitative data on cell viability, detailed experimental protocols for key cytotoxicity and apoptosis assays, and a thorough examination of the implicated cellular signaling pathways. This document is intended to serve as a practical resource for researchers investigating the neurotoxic properties of hypaconitine and related alkaloids.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of hypaconitine and the closely related aconitine (B1665448) have been quantified in several neuronal cell lines. The data consistently demonstrate a dose-dependent reduction in cell viability. Below are summaries of these findings.

Table 1: Cytotoxicity of Hypaconitine in HCN-2 Human Cortical Neuronal Cells

| Concentration (μmol/L) | Cell Viability (%) | Assay Method | Reference |

| 10 | Decreased (Specific % not provided) | WST-1 | [1] |

| 30 | Decreased (Specific % not provided) | WST-1 | [1] |

| 50 | Decreased (Specific % not provided) | WST-1 | [1] |

Note: The study indicated a significant, concentration-dependent decrease in viability from 10-50 μmol/L.[1]

Table 2: Cytotoxicity of Aconitine in HT22 Mouse Hippocampal Neuronal Cells

| Concentration (μmol/L) | Cell Viability (%) | Assay Method | Reference |

| 200 | ~100% (No significant decrease) | CCK-8 | |

| 400 | ~80% | CCK-8 | |

| 800 | ~60% | CCK-8 | |

| 908.1 | 50% (IC50) | CCK-8 |

Note: Aconitine demonstrated a concentration-dependent cytotoxic effect in HT22 cells after 24 hours of exposure.

Table 3: Cytotoxicity of Aconitine in PC12 Rat Pheochromocytoma Cells

| Treatment | Cell Viability (%) | Assay Method | Reference |

| Aconitine (Dose-dependent) | Inhibition of proliferation | MTT | [2] |

| Aconitine (Dose-dependent) | Increased Apoptosis | Flow Cytometry | [2] |

Note: Aconitine treatment leads to a dose-dependent inhibition of PC12 cell viability and an increase in apoptosis.[2]

Table 4: Cytotoxicity of Aconitine in SH-SY5Y Human Neuroblastoma Cells

| Concentration (μmol/L) | Effect | Assay Method | Reference |

| 400 | Suppression of cell proliferation | Not specified | [3] |

| 400 | Increase in ROS | Not specified | [3] |

| 400 | Increase in LDH release | Not specified | [3] |

| 400 | Decrease in ATP production | Not specified | [3] |

Note: Aconitine at 400 μmol/L induces multiple cytotoxic effects in SH-SY5Y cells, including reduced proliferation and increased oxidative stress.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of hypaconitine's cytotoxicity. The following sections provide step-by-step protocols for the most relevant assays.

Cell Viability Assessment: WST-1/MTT/CCK-8 Assay

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate neuronal cells (e.g., HCN-2, HT22, PC12, SH-SY5Y) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of concentrations of hypaconitine in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the hypaconitine-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of WST-1, MTT, or CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow steps 1-3 of the WST-1 assay protocol in a 96-well plate.

-

Prepare Controls: Include wells for:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

-

Medium Background Control: Culture medium without cells.

-

-

Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Correct for background absorbance and calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips placed in a 24-well plate. Treat with hypaconitine as desired.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash twice with PBS and incubate the cells with 100 µL of Equilibration Buffer for 10 minutes.

-

TdT Reaction: Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs. Add 50 µL of the cocktail to each coverslip and incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

Stop Reaction: Terminate the reaction by washing the coverslips twice with PBS.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 15 minutes.

-

Mounting and Visualization: Wash the coverslips with PBS, mount them on microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Culture cells in 6-well plates and treat with hypaconitine for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the floating cells in the supernatant, and centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-Akt, Bcl-2, Caspase-3).

-

Cell Lysis: After treatment with hypaconitine, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C, diluted in the blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Visualizations

Hypaconitine-induced neurotoxicity is a multifaceted process involving the dysregulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Calcium Dysregulation and ER Stress

Hypaconitine disrupts intracellular calcium (Ca²⁺) homeostasis, a primary event in its cytotoxic cascade. This involves both influx from the extracellular space and release from the endoplasmic reticulum (ER), leading to ER stress.[1]

Caption: Hypaconitine-induced disruption of calcium homeostasis.

PI3K/Akt Survival Pathway and Apoptosis Regulation

Hypaconitine can counteract neuroprotective signals. In some contexts, it has been shown to ameliorate neuronal injury by activating the PI3K/Akt pathway, which in turn regulates the Bcl-2 family of apoptosis-related proteins.[4] However, in direct toxicity, the suppression of such survival pathways or the overwhelming of their protective capacity is a likely mechanism of cell death.

Caption: Regulation of apoptosis by the PI3K/Akt pathway.

Apoptotic Execution Pathway

The convergence of upstream signals, including Ca²⁺ overload and oxidative stress, ultimately leads to the activation of the caspase cascade, executing programmed cell death.

References

- 1. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine induces mitochondrial energy metabolism dysfunction through inhibition of AMPK signaling and interference with mitochondrial dynamics in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

Cardiotoxicity mechanisms of Hypaconitine in vitro.

An In-Depth Technical Guide to the In Vitro Cardiotoxicity Mechanisms of Hypaconitine (B608023)

Introduction

Hypaconitine (HA), a C19-diterpenoid alkaloid, is one of the primary bioactive and toxic components isolated from the roots of Aconitum species.[1] These plants have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. However, the therapeutic window of hypaconitine is exceedingly narrow due to its potent cardiotoxicity and neurotoxicity, which significantly limits its clinical application.[2] Understanding the precise molecular mechanisms underlying its cardiotoxic effects is crucial for developing strategies to mitigate its toxicity and for the safe use of aconite-containing herbal preparations. This technical guide provides a comprehensive overview of the in vitro mechanisms of hypaconitine-induced cardiotoxicity, focusing on its effects on ion channels, apoptosis, oxidative stress, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals.

Core Cardiotoxic Mechanisms of Hypaconitine In Vitro

In vitro studies, primarily using cardiomyocyte cell lines such as H9c2 and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), have elucidated several key mechanisms responsible for hypaconitine's cardiotoxicity.

Ion Channel Modulation and Calcium Overload

A primary mechanism of aconitum alkaloid toxicity involves the disruption of normal cardiac electrophysiology through the modulation of ion channels.

-

Sodium (Na+) Channels: Like the related compound aconitine, hypaconitine is known to interact with voltage-gated sodium channels, leading to their persistent activation. This causes an influx of Na+, which in turn promotes intracellular calcium (Ca2+) overload via the Na+/Ca2+ exchanger operating in reverse mode.[3]

-

Potassium (K+) Channels: Studies have shown that hypaconitine can inhibit KCNH2 (hERG) potassium channels, which is a critical contributor to QT interval prolongation and can lead to fatal arrhythmias.[4]

-

Calcium (Ca2+) Overload: The sustained Na+ influx and direct effects on calcium handling proteins lead to a significant increase in intracellular Ca2+ concentration.[3][5] This calcium overload is a central event in hypaconitine toxicity, triggering a cascade of downstream detrimental effects, including mitochondrial dysfunction, activation of apoptotic pathways, and impaired contractile function.[3][5]

Induction of Oxidative Stress

Hypaconitine exposure has been demonstrated to induce a state of oxidative stress in cardiomyocytes.

-

Reactive Oxygen Species (ROS) Generation: Treatment with hypaconitine leads to an increase in the production of ROS.[6]

-

Lipid Peroxidation: The increase in ROS leads to lipid peroxidation, a process that damages cellular membranes. This is often quantified by measuring the levels of malondialdehyde (MDA), an end-product of lipid peroxidation.[7]

-

Antioxidant Enzyme Depletion: The elevated oxidative stress can overwhelm the cell's antioxidant defense systems, leading to a decrease in the activity of enzymes like superoxide (B77818) dismutase (SOD).[7]

Apoptosis and Cell Death

Apoptosis, or programmed cell death, is a significant contributor to the cardiomyocyte loss observed in hypaconitine-induced cardiotoxicity.

-

Mitochondrial-Mediated Pathway: Hypaconitine can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), which leads to the release of cytochrome c from the mitochondria into the cytosol.[8]

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. Hypaconitine treatment has been shown to increase the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[6]

-

Bcl-2 Family Protein Regulation: The process is further regulated by the Bcl-2 family of proteins. Hypaconitine upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis.[8]

Signaling Pathways in Hypaconitine Cardiotoxicity

Several key signaling pathways are activated in response to hypaconitine, mediating the aforementioned toxic effects.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a critical mediator of cellular stress responses. Oxidative stress induced by hypaconitine leads to the phosphorylation and activation of p38 MAPK.[6] Activated p38 MAPK can, in turn, promote apoptosis.[5][9]

-

Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is also involved in the cellular response to hypaconitine. Hypaconitine treatment can lead to the phosphorylation and activation of the NF-κB p65 subunit, which is implicated in inflammatory and apoptotic responses.[6]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: While some studies show that activation of the PI3K/Akt pathway can be protective against cardiac injury, its direct role in hypaconitine-induced toxicity is less clear. However, in studies where hypaconitine is combined with a protective agent like glycyrrhetinic acid, the protective effects are associated with the modulation of this pathway, suggesting its importance in cardiomyocyte survival.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on hypaconitine's cardiotoxicity.

Table 1: Effects of Hypaconitine on Cardiomyocyte Viability and Apoptosis

| Parameter | Cell Line | Hypaconitine Concentration | Effect | Reference |

| Cell Viability | H9c2 | 62.5 - 250 ng/mL | Pretreatment significantly reduced H2O2-induced cell death in a dose-dependent manner. | [6] |

| Apoptosis Rate | H9c2 | 62.5 - 250 ng/mL | Pretreatment significantly reduced H2O2-induced apoptosis in a dose-dependent manner. | [6] |

| Caspase-3 Activation | H9c2 | 62.5 - 250 ng/mL | Pretreatment blocked H2O2-induced activation of caspase-3. | [6] |

| Caspase-9 Activation | H9c2 | 62.5 - 250 ng/mL | Pretreatment blocked H2O2-induced activation of caspase-9. | [6] |

Table 2: Effects of Hypaconitine on Signaling Pathway Proteins

| Protein | Cell Line | Hypaconitine Concentration | Effect | Reference |

| Phospho-p38 MAPK | H9c2 | 62.5 - 250 ng/mL | Pretreatment suppressed H2O2-induced phosphorylation of p38 MAPK. | [6] |

| Phospho-NF-κB p65 | H9c2 | 62.5 - 250 ng/mL | Pretreatment suppressed H2O2-induced phosphorylation of NF-κB p65. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess hypaconitine cardiotoxicity in vitro.

Cell Culture

-

Cell Line: H9c2 rat cardiomyoblasts are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Primary Cardiomyocytes: For more physiologically relevant data, neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are utilized.[5][11]

Cell Viability Assay (MTT Assay)

-

Seed H9c2 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Pretreat the cells with various concentrations of hypaconitine (e.g., 62.5, 125, 250 ng/mL) for a specified duration (e.g., 1-2 hours).[6]

-

Induce injury by exposing the cells to an oxidative stressor like hydrogen peroxide (H2O2) (e.g., 100 µM) for 24 hours.[6]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Plate cells and treat with hypaconitine and/or an apoptosis-inducing agent as described above.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Western Blotting for Protein Expression

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, phospho-p38, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Densitometry analysis is used to quantify protein expression relative to a loading control like GAPDH or β-actin.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the core signaling pathways involved in hypaconitine cardiotoxicity.

Caption: Experimental workflow for in vitro assessment of Hypaconitine cardiotoxicity.

Caption: Key signaling pathways in Hypaconitine-induced cardiomyocyte apoptosis.

Conclusion

The in vitro cardiotoxicity of hypaconitine is a multifaceted process driven by the interplay of electrophysiological disturbances, oxidative stress, and the induction of apoptosis. The primary initiating events appear to be the modulation of cardiac ion channels, leading to a state of intracellular calcium overload. This, in turn, triggers mitochondrial dysfunction and the generation of reactive oxygen species, which activate stress-related signaling pathways, including p38 MAPK and NF-κB. Ultimately, these events converge on the activation of the caspase cascade, leading to cardiomyocyte apoptosis. The detailed elucidation of these mechanisms using in vitro models is essential for developing safer therapeutic strategies involving aconitum alkaloids and for screening new drug candidates for potential cardiotoxicity. Future research should continue to leverage advanced models like hiPSC-CMs and organ-on-a-chip technology to better translate these in vitro findings to clinical scenarios.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation into the protective effects of hypaconitine and glycyrrhetinic acid against chronic heart failure of the rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. Frontiers | Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line [frontiersin.org]

- 8. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective mechanisms of hypaconitine and glycyrrhetinic acid compatibility in oxygen and glucose deprivation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Neurotoxic Properties of Pure Hypaconitine Standard: A Technical Guide

This technical guide provides an in-depth overview of the neurotoxic properties of pure hypaconitine (B608023) standard, intended for researchers, scientists, and drug development professionals. It covers the compound's mechanisms of action, quantitative toxicity data, relevant experimental protocols, and key signaling pathways involved in its neurotoxicity.

Introduction

Hypaconitine is a C19-diterpenoid alkaloid and one of the primary toxic components found in plants of the Aconitum species.[1] Traditionally used in some herbal medicines after processing to reduce toxicity, the pure compound exhibits significant cardiotoxic and neurotoxic effects.[1][2] Understanding the neurotoxic profile of pure hypaconitine is crucial for clinical toxicology, drug development, and neuroscience research.

Mechanism of Neurotoxicity

The primary neurotoxic action of hypaconitine, similar to other aconitine (B1665448) alkaloids, is its effect on voltage-gated sodium channels (VGSCs) in excitable tissues like neurons and muscle cells.[1][3] Hypaconitine binds to site 2 of the open state of these channels, leading to their persistent activation.[1][4] This sustained sodium influx causes membrane depolarization, preventing repolarization and blocking neuromuscular transmission by decreasing the evoked release of acetylcholine.[1][5]

This initial disruption of ion balance triggers a cascade of downstream events, including:

-

Calcium Overload: The persistent depolarization leads to an influx of calcium ions ([Ca2+]) through store-operated Ca2+ channels and release from the endoplasmic reticulum.[6][7]

-

Excitotoxicity: Increased levels of excitatory amino acids (EAAs) like glutamate (B1630785) and aspartate contribute to neuronal damage.[8]

-

Oxidative Stress: The intracellular calcium imbalance can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[8]

-

Apoptosis: The culmination of these events activates apoptotic signaling pathways, leading to programmed cell death.[8][9]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of hypaconitine.

| Parameter | Value | Species/Model | Administration Route | Reference |

| LD50 | 1.9 mg/kg | Mice | Subcutaneous | [10] |

| LD50 | 2.8 mg/kg | Mice | Oral | [11] |

| IC50 | 118 nM | Isolated mouse phrenic nerve-diaphragm | In vitro | [10] |

| Cytotoxicity | Induces cytotoxicity in HCN-2 cells at 10-50 μmol/L | HCN-2 neuronal cell line | In vitro | [6][7] |

Key Signaling Pathways

The neurotoxicity of hypaconitine involves intricate signaling pathways, primarily initiated by its interaction with voltage-gated sodium channels.

Caption: Hypaconitine-induced neurotoxicity signaling cascade.

The apoptotic pathway is a critical component of hypaconitine's neurotoxic effect.

Caption: Calcium-mediated apoptotic pathway in hypaconitine neurotoxicity.

Some studies also suggest the involvement of the PI3K/Akt pathway, where hypaconitine may have neuroprotective effects in specific contexts, such as against ketamine-induced injury.[12][13] However, in the context of its primary toxicity, the pro-apoptotic pathways are dominant.

Experimental Protocols

The following are representative protocols for assessing the neurotoxicity of hypaconitine.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on neuronal cell lines.[12][14]

Objective: To determine the dose-dependent cytotoxicity of hypaconitine.

Materials:

-

Neuronal cell line (e.g., HCN-2, HT22, PC12)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Hypaconitine standard

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare various concentrations of hypaconitine in culture medium.

-

Replace the medium with the hypaconitine-containing medium and incubate for the desired time (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Calcium Imaging

This protocol is based on methodologies for measuring intracellular calcium concentrations.[6]

Objective: To measure changes in intracellular calcium levels following hypaconitine treatment.

Materials:

-

Neuronal cells cultured on glass coverslips

-

Fura-2 AM fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Hypaconitine standard

-

Fluorescence microscopy system

Procedure:

-

Incubate cells with Fura-2 AM in HBSS for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on the microscope stage.

-

Perfuse the cells with HBSS and record baseline fluorescence.

-

Introduce hypaconitine at the desired concentration and record the changes in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis.[13][15]

Objective: To quantify the extent of apoptosis induced by hypaconitine.

Materials:

-

Neuronal cells

-

Hypaconitine standard

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with hypaconitine for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neurotoxicity of hypaconitine.

Caption: General experimental workflow for neurotoxicity assessment.

Conclusion

The neurotoxicity of pure hypaconitine standard is primarily mediated by its persistent activation of voltage-gated sodium channels, leading to a cascade of events including calcium overload, excitotoxicity, oxidative stress, and ultimately, neuronal apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the toxicological properties of this potent alkaloid. Further research is needed to fully elucidate all the signaling pathways involved and to develop potential therapeutic interventions for aconitine poisoning.

References

- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive insight into the pharmacology, pharmacokinetics, toxicity, detoxification and extraction of hypaconitine from Aconitum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypaconitine - LKT Labs [lktlabs.com]

- 6. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypaconitine confers protection on ketamine-induced neuronal injury in neonatal rat brain via a mechanism involving PI3K/Akt/Bcl-2 pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 13. Protective mechanisms of hypaconitine and glycyrrhetinic acid compatibility in oxygen and glucose deprivation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

Aconitum-Derived Alkaloids: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, are perennial plants belonging to the Ranunculaceae family. For centuries, preparations from these plants have been utilized in traditional medicine across Asia for their analgesic, anti-inflammatory, and cardiotonic properties.[1][2][3] However, the therapeutic application of Aconitum is fraught with risk due to the presence of highly toxic diterpenoid alkaloids.[4][5] The primary active and toxic constituents are the C19-norditerpenoid alkaloids, particularly the diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine.[6] These compounds possess a narrow therapeutic window, with their pharmacological effects being intrinsically linked to their toxicity.[7][8] This technical guide provides a detailed overview of the pharmacological profile of major Aconitum-derived alkaloids, focusing on their mechanisms of action, quantitative toxicological data, and the experimental methodologies used for their evaluation.

Mechanism of Action

The predominant mechanism of action for the most potent Aconitum alkaloids, the DDAs, involves their interaction with voltage-gated sodium channels (VGSCs).[7][9] Aconitine and its congeners bind with high affinity to site 2 of the α-subunit of these channels, which are crucial for the generation and propagation of action potentials in excitable tissues like the myocardium, neurons, and skeletal muscles.[4][9][10] This binding leads to a persistent activation of the sodium channels by inhibiting their transition to the inactive state.[6][10] The sustained influx of Na+ results in prolonged depolarization of the cell membrane, leading to a cascade of downstream effects that underpin both the therapeutic and toxic actions of these alkaloids.

At lower concentrations, the increased excitability can manifest as an enhanced release of neurotransmitters like acetylcholine, which may contribute to some of the observed physiological effects.[10] However, at higher concentrations, the persistent depolarization leads to the inability of the channels to repolarize, causing a loss of excitability and paralysis of nerve and muscle tissues.[10]

Quantitative Pharmacological and Toxicological Data

The following tables summarize key quantitative data for the principal Aconitum-derived alkaloids. This information is critical for understanding their potency and toxic potential.

Table 1: In Vitro Potency of Aconitum Alkaloids

| Alkaloid | Assay | Target | Cell Line/System | Potency (IC50/EC50) | Reference |

| Aconitine | Nav1.2 Inhibition | Voltage-gated sodium channel 1.2 | CHO Cells | ~22-30% inhibition at 10 µM | [2] |

| Mesaconitine | Not specified | Not specified | Not specified | Not specified | |

| Hypaconitine | Not specified | Not specified | Not specified | Not specified |

Table 2: In Vivo Toxicity of Aconitum Alkaloids (LD50)

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Aconitine | Mouse | Oral | 1.0 - 1.8 | [4][8][10] |

| Mouse | Intravenous | ~0.047 - 0.100 | [4][10] | |

| Mouse | Intraperitoneal | 0.270 | [10] | |

| Mouse | Subcutaneous | 0.270 | [10] | |

| Rat | Intravenous | 0.064 | [10] | |

| Mesaconitine | Not specified | Not specified | Not specified | |

| Hypaconitine | Not specified | Not specified | Not specified |

Signaling Pathways

The interaction of Aconitum alkaloids with VGSCs initiates a series of downstream signaling events that contribute to their cardiotoxic and neurotoxic effects.

Cardiotoxicity Signaling Pathway

The persistent activation of sodium channels in cardiomyocytes by aconitine leads to a massive influx of Na+, which in turn affects intracellular Ca2+ homeostasis through the Na+/Ca2+ exchanger. This Ca2+ overload is a central event in aconitine-induced cardiotoxicity.[6][11] It can trigger delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), leading to ventricular arrhythmias.[9] Furthermore, recent studies have implicated the NLRP3 inflammasome and TNFα signaling pathways in aconitine-induced cardiomyocyte damage and apoptosis.[5][11][12]

Neurotoxicity Signaling Pathway

In neurons, the aconitine-induced persistent depolarization and subsequent Ca2+ influx can lead to excitotoxicity.[13] This involves the excessive release of excitatory neurotransmitters like glutamate. Furthermore, studies have suggested the involvement of the dopamine (B1211576) system, where aconitine may disrupt dopamine homeostasis and activate the AC/cAMP/PKA signaling pathway, contributing to neuronal injury.[13][14]

Experimental Protocols

This section details standardized methodologies for the extraction, purification, and pharmacological evaluation of Aconitum alkaloids.

Extraction and Purification of Aconitum Alkaloids

A reliable method for the extraction and purification of aconitine alkaloids from Aconitum roots is essential for consistent pharmacological studies.

Protocol:

-

Maceration: Powdered Aconitum roots are macerated with an ammoniacal ether solution.

-

Methanol (B129727) Extraction: The residue from maceration is then repeatedly extracted with methanol.

-

Chromatography: The combined extracts are subjected to chromatography on a neutral alumina (B75360) column.

-

Elution: The alkaloids are eluted using a mixture of ethyl acetate (B1210297) and methanol (e.g., 7:3 v/v).

-

Quantification: The purified extract is then analyzed by High-Performance Liquid Chromatography (HPLC) for the quantification of individual alkaloids.[15]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes or neuronal cell lines) in a 96-well plate and allow them to adhere overnight.[16][17]

-

Treatment: Expose the cells to varying concentrations of the Aconitum alkaloid for a predetermined duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Electrophysiological Analysis (Patch-Clamp Technique)

The whole-cell patch-clamp technique is employed to study the effects of Aconitum alkaloids on the function of voltage-gated sodium channels in isolated cells.

Protocol:

-

Cell Preparation: Use a suitable cell line expressing the sodium channel of interest (e.g., CHO cells transfected with a specific Nav subtype).[2]

-

Recording: Establish a whole-cell patch-clamp configuration.

-

Solutions: Use appropriate intracellular and extracellular solutions to isolate sodium currents.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents in the absence and presence of the Aconitum alkaloid. A typical protocol to assess steady-state inactivation involves a conditioning prepulse of varying voltages followed by a test pulse to a fixed voltage.[20]

-

Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating.[21]

In Vivo Model of Aconitine-Induced Arrhythmia

This protocol describes a method to induce and evaluate arrhythmias in an animal model, typically rats or mice.

Protocol:

-

Animal Preparation: Anesthetize the animal and insert an infusion catheter into a jugular vein. Implant ECG electrodes subcutaneously to monitor cardiac activity.[22]

-

Aconitine Infusion: Infuse a solution of aconitine at a constant rate (e.g., 5 µg/kg/min for 7 minutes in rats).[22]

-

ECG Recording: Continuously record the ECG before, during, and after the aconitine infusion.[22]

-

Arrhythmia Assessment: Analyze the ECG recordings for the latency to the first premature ventricular contraction (PVC), ventricular tachycardia (VT), and ventricular fibrillation (VF).[22]

Conclusion

Aconitum-derived alkaloids represent a class of compounds with potent pharmacological activities, primarily mediated through their interaction with voltage-gated sodium channels. Their therapeutic potential as analgesics and anti-inflammatory agents is significant, but their clinical utility is severely limited by their inherent cardiotoxicity and neurotoxicity. A thorough understanding of their pharmacological profile, including quantitative toxicological data and the underlying signaling pathways, is paramount for the development of safer therapeutic strategies. This may involve the chemical modification of the alkaloid structure to dissociate therapeutic effects from toxicity, or the co-administration of agents that can mitigate their adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of these complex and powerful natural products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of Aconitum alkaloids in the urine and serum of a male attempting suicide by oral intake of aconite extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A QSAR analysis of toxicity of Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aconitine - Wikipedia [en.wikipedia.org]

- 11. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. MTT (Assay protocol [protocols.io]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

In Vivo Toxicological Profile of Hypaconitine in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaconitine (B608023), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, presents a significant challenge in drug development due to its narrow therapeutic index. A comprehensive understanding of its toxicological profile is paramount for mitigating risks and exploring potential therapeutic applications. This technical guide provides an in-depth overview of in vivo toxicological studies of hypaconitine conducted in mice. It consolidates key findings on acute toxicity, organ-specific toxicities—including cardiotoxicity, neurotoxicity, hepatotoxicity, and nephrotoxicity—and explores the underlying molecular mechanisms. This document summarizes quantitative toxicological data in structured tables, outlines detailed experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hypaconitine is a diester diterpene alkaloid and one of the primary toxic components of Aconitum species, which are used in some traditional medicine systems after extensive processing to reduce toxicity.[1][2][3] The unprocessed plant and its constituents, including hypaconitine, are potent toxins. The toxicity of hypaconitine is a major concern, with studies indicating severe cardiotoxic and neurotoxic effects.[1] This guide focuses on the in vivo toxicological effects of hypaconitine observed in mouse models, providing a consolidated resource for the scientific community.

Acute Toxicity

The acute toxicity of hypaconitine in mice has been established through the determination of its median lethal dose (LD50) via various routes of administration. These values highlight the compound's high potency and the importance of careful dose management in experimental settings.

| Administration Route | LD50 (mg/kg) | Mouse Strain | Reference |

| Oral | 2.8 | Not Specified | [1] |

| Subcutaneous (s.c.) | 1.9 | Not Specified | [4] |

| Intraperitoneal (i.p.) | ~0.15 | Not Specified | [5] |

Organ-Specific Toxicity

Hypaconitine exerts toxic effects on multiple organ systems. The following sections detail the findings related to cardiotoxicity, neurotoxicity, hepatotoxicity, and nephrotoxicity in mice.

Cardiotoxicity

Cardiotoxicity is a primary concern with hypaconitine and other aconitine (B1665448) alkaloids.[1] The mechanisms often involve the disruption of ion channel function, leading to arrhythmias and cardiac dysfunction.

Key Findings:

-

Aconitine, a related alkaloid, has been shown to induce cardiotoxicity by triggering hemolysis and binding to hemoglobin subunit beta (HBB), which can lead to excessive nitric oxide (NO) scavenging and decreased cardioprotective S-nitrosylation.[6]

-

Studies on aconitine have also demonstrated that it can induce cardiomyocyte apoptosis through mitochondria-mediated signaling pathways.[2][7]

-

While specific studies on hypaconitine-induced cardiotoxicity in mice are less detailed in the provided results, the similar structure and mechanism of action to aconitine suggest a comparable cardiotoxic profile.

Neurotoxicity

The neurotoxic effects of hypaconitine are significant and contribute substantially to its overall toxicity profile.[1]

Key Findings:

-

Hypaconitine has been shown to block nerve action potentials in isolated phrenic nerve-diaphragm muscles of mice.[8]

-

The mechanism of neuromuscular blockade involves reducing the evoked quantal release of neurotransmitters, primarily by blocking the nerve compound action potential.[8]

-

At concentrations that depress nerve-evoked twitch tension, hypaconitine did not alter the resting membrane potential of muscle cells.[8]

-

Hypaconitine and aconitine are known to act on voltage-dependent sodium channels, leading to persistent activation and subsequent neuronal hyperexcitability, which can manifest as convulsions and paralysis.[5][9]

Hepatotoxicity

Recent studies have begun to elucidate the mechanisms underlying hypaconitine-induced liver injury.

Key Findings:

-

A study combining metabolomics and network toxicology revealed that hypaconitine may induce hepatotoxicity by triggering oxidative stress, inflammatory responses, and apoptosis in hepatocytes.[10]

-

Differential metabolites identified after hypaconitine exposure are involved in metabolic pathways such as arginine and proline metabolism, sphingolipid metabolism, and glutathione (B108866) metabolism.[10]

-

Network toxicology analysis suggests that hypaconitine may affect signaling pathways including the HIF-1, IL-17, PI3K-Akt, and MAPK signaling pathways.[10]

Nephrotoxicity

The kidneys are also a target for hypaconitine toxicity.

Key Findings:

-

Computer-based virtual screening has identified hypaconitine as a potential nephrotoxic substance from Aconitum plants.[11]

-

Subacute poisoning with the related alkaloid aconitine in mice has been shown to cause functional damage to the kidneys, as indicated by increased blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (CRE) levels.[2] Histopathological examination revealed renal damage.[12]

Experimental Protocols

This section provides a synthesis of methodologies employed in the toxicological evaluation of hypaconitine and related alkaloids in mice.

Acute Toxicity (LD50) Determination

-

Animal Model: Male Kunming mice or other specified strains.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Ad libitum access to food and water.

-

Test Substance: Pure hypaconitine dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80).

-

Administration:

-

Oral: Gavage administration of a single dose.

-

Intraperitoneal/Subcutaneous: Injection of a single dose.

-

-

Dosage Groups: A range of doses is administered to different groups of animals to determine the dose that is lethal to 50% of the population.

-